molecular formula C28H35N3O6 B12012358 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12012358
M. Wt: 509.6 g/mol
InChI Key: NWDZXWTUOTZSGE-SHHOIMCASA-N
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Description

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a molecular formula of C28H35N3O6. This compound is notable for its intricate structure, which includes multiple functional groups such as hydroxyl, nitro, and benzoyl groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the Pyrrolidine Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidine ring.

    Introduction of Functional Groups: Various functional groups are introduced through a series of reactions, including nitration, hydroxylation, and benzoylation.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct placement of all functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzoyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: In studies involving enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
  • 1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and their spatial arrangement

Properties

Molecular Formula

C28H35N3O6

Molecular Weight

509.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-[3-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H35N3O6/c1-6-29(7-2)13-14-30-25(20-9-8-10-22(16-20)31(35)36)24(27(33)28(30)34)26(32)21-11-12-23(19(5)15-21)37-17-18(3)4/h8-12,15-16,18,25,32H,6-7,13-14,17H2,1-5H3/b26-24+

InChI Key

NWDZXWTUOTZSGE-SHHOIMCASA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC(=C(C=C2)OCC(C)C)C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC(=C(C=C2)OCC(C)C)C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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